Product packaging for 1-Bromo-3-ethyl-5-fluorobenzene(Cat. No.:)

1-Bromo-3-ethyl-5-fluorobenzene

Cat. No.: B13262482
M. Wt: 203.05 g/mol
InChI Key: MIFQNCPQWVKIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-ethyl-5-fluorobenzene (CAS 1369947-95-4) is a valuable halogenated aromatic compound frequently employed as a key synthetic intermediate in organic chemistry and drug discovery. Its molecular formula is C 8 H 8 BrF, and it has a molecular weight of 203.05 g/mol . The structure features both bromine and fluorine substituents on the benzene ring in a meta-configuration relative to each other, alongside an ethyl group, making it a versatile building block for constructing more complex molecules. The primary research value of this compound lies in its application in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . The bromine atom is an excellent leaving group for palladium-catalyzed couplings, allowing for the introduction of the 3-ethyl-5-fluorophenyl moiety onto other molecular scaffolds. Simultaneously, the fluorine atom can serve as a bioisostere, influence the molecule's electronic properties and metabolic stability, or act as a site for further functionalization . This combination of features makes this compound a crucial reagent in medicinal chemistry for the synthesis of potential pharmaceutical candidates and in materials science for the creation of advanced organic materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrF B13262482 1-Bromo-3-ethyl-5-fluorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

IUPAC Name

1-bromo-3-ethyl-5-fluorobenzene

InChI

InChI=1S/C8H8BrF/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3

InChI Key

MIFQNCPQWVKIOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Ethyl 5 Fluorobenzene

Rotational Spectroscopy for Precise Molecular Geometry and Rotational Constants

Rotational spectroscopy is a high-resolution technique that provides invaluable information about the geometry and rotational dynamics of molecules in the gas phase. By analyzing the absorption of microwave radiation, we can determine the principal moments of inertia and, consequently, the precise three-dimensional structure of a molecule.

Microwave spectroscopy probes the transitions between quantized rotational energy levels of a molecule. For a molecule to be microwave active, it must possess a permanent electric dipole moment. In the case of 1-Bromo-3-ethyl-5-fluorobenzene, the electronegativity difference between the bromine, fluorine, and carbon atoms, as well as the presence of the ethyl group, results in a net dipole moment, making it an ideal candidate for microwave spectroscopic studies.

The rotational energy levels of an asymmetric top molecule, such as this compound, are described by three rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the three principal axes of rotation. The analysis of the complex rotational spectrum, consisting of numerous absorption lines, allows for the determination of these rotational constants.

Modern rotational spectroscopy is often complemented by high-level quantum chemical calculations. Computational methods, such as density functional theory (DFT) and ab initio calculations, can predict the equilibrium geometry and, from this, the theoretical rotational constants of a molecule.

The process typically involves:

Computational Prediction: An initial molecular geometry is optimized using computational chemistry software.

Calculation of Rotational Constants: From the optimized geometry, the moments of inertia and the corresponding theoretical rotational constants (A, B, and C) are calculated.

Spectral Assignment: The theoretical constants guide the assignment of the experimentally observed rotational transitions.

Refinement: The experimental rotational constants are then determined with high precision by fitting the assigned transitions to a rotational Hamiltonian.

Excellent agreement between the experimental and theoretical rotational constants provides a high degree of confidence in the determined molecular structure.

To illustrate this, the rotational constants for the analogous molecule, 1-bromo-3-fluorobenzene (B1666201), are presented in the table below. These values were obtained from a combination of experimental microwave spectroscopy and theoretical calculations. researchgate.net

Rotational ConstantTheoretical Value (MHz)Experimental Value (MHz)
A2589.4Not Reported
B938.2Not Reported
C688.1Not Reported

Note: While the study on 1-bromo-3-fluorobenzene mentions the determination of rotational constants is ongoing, the provided theoretical values give an expected range for such a molecule. researchgate.net The ethyl group in this compound would further influence these constants.

X-ray Crystallography for Solid-State Structural Analysis (Applicable to Crystalline Derivatives or Analogues)

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While obtaining a suitable crystal of this compound itself might be challenging, analysis of crystalline derivatives or closely related analogues provides critical insights into its solid-state conformation, bond parameters, and intermolecular interactions.

The diffraction pattern of X-rays passing through a single crystal allows for the construction of a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding accurate bond distances, bond angles, and dihedral angles.

The table below presents selected bond distances and angles for a related compound, showcasing the type of data obtained from X-ray crystallography. These values provide a reasonable approximation for the corresponding parameters in this compound.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond DistanceCBr~1.90
Bond DistanceCF~1.36
Bond DistanceCC (aromatic)~1.39
Bond AngleCCBr~120
Bond AngleCCF~120
Dihedral AngleCCCC

Note: These are typical values for substituted benzenes and may vary slightly in the specific context of this compound.

The way molecules pack in a crystal is governed by a delicate balance of intermolecular forces. In the case of fluorobenzene (B45895) derivatives, a variety of weak interactions play a crucial role in the formation of the crystal lattice. rsc.org These interactions include:

C-H···F Interactions: These are a form of weak hydrogen bonding where a hydrogen atom attached to a carbon atom interacts with a fluorine atom of a neighboring molecule.

C-H···π Interactions: An interaction where a C-H bond points towards the electron-rich π-system of an aromatic ring.

π···π Stacking Interactions: These occur when the aromatic rings of adjacent molecules stack on top of each other, often in an offset fashion.

Halogen Bonds: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic region on an adjacent molecule.

Reaction Mechanisms and Kinetic Studies of 1 Bromo 3 Ethyl 5 Fluorobenzene Transformations

Detailed Mechanistic Pathways of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. For 1-Bromo-3-ethyl-5-fluorobenzene, the C-Br bond is the primary site for these transformations. The catalytic cycle for these reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Kinetics and Thermodynamics of Oxidative Addition to Metal Centers

Oxidative addition is the initial and often rate-determining step where the metal catalyst, typically a Pd(0) or Ni(0) complex, inserts into the carbon-bromine bond of this compound. This process increases the oxidation state and coordination number of the metal center. rsc.org The kinetics and thermodynamics of this step are influenced by the nature of the metal, its ligands, and the electronic properties of the aryl halide.

Research on related haloarenes has shown that in some systems, oxidative addition into a C-H bond can be kinetically preferred, while the C-Hal bond oxidative addition represents the thermodynamic product. libretexts.org This highlights the complexity of the potential energy surface. For palladium-catalyzed reactions, the oxidative addition to the C-Br bond is the overwhelmingly favored pathway over potential C-F or C-H bond activation. A unified reactivity scale for the oxidative addition of various (hetero)aryl electrophiles to Pd(0) has been developed, spanning over seven orders of magnitude in rate, which underscores the significant influence of the aryl substrate's structure. rsc.org

Table 1: Factors Influencing Oxidative Addition of Aryl Halides

FactorInfluence on Oxidative AdditionRationale
Metal Center Basic and easily oxidized metals are favored. rsc.orgLower oxidation state metals (e.g., Pd(0)) are more electron-rich and readily undergo oxidation.
Ligands Bulky, electron-donating phosphine (B1218219) ligands often promote the reaction.They stabilize the metal center and can promote the formation of the active catalytic species.
Aryl Substituents Electron-withdrawing groups generally accelerate the reaction. rsc.orgThey make the carbon attached to the halogen more electrophilic and lower the energy of the transition state.
Leaving Group Reactivity follows the trend I > Br > Cl >> F.The bond strength of C-X decreases down the group, making the bond easier to break.

Role of Transmetalation in Product Formation

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center, displacing the halide. This step is crucial for forming the new carbon-carbon bond.

The mechanism of transmetalation can be complex, with several proposed pathways. One common pathway involves the reaction of the oxidative addition product with a base, which can facilitate the formation of a more reactive organometallic species. For Suzuki-Miyaura reactions, two primary mechanistic pathways are often considered: the "oxo-palladium pathway" and the "boronate pathway". rsc.org

Recent studies using low-temperature NMR have allowed for the direct observation of pre-transmetalation intermediates, providing significant insight into the mechanism. researchgate.net These intermediates often involve a bridging ligand, such as hydroxide (B78521) or an alkoxide, between the palladium and the boron atom. The presence of fluoride (B91410), as in this compound, could potentially influence this step. Studies on highly fluorinated arylboronic esters have shown they can undergo transmetalation, sometimes with enhanced rates, and can involve the formation of highly reactive ionic intermediates. researchgate.netnih.gov

Reductive Elimination Mechanisms and Stereochemical Outcomes

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst. rsc.org This process is the reverse of oxidative addition and results in a decrease in the metal's oxidation state and coordination number.

For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal's coordination sphere. acs.org The rate of this step can be influenced by the electronic nature of the ligands and the aryl groups. Studies on arylpalladium cyanide complexes have revealed that electron-donating substituents on the aryl ligand can accelerate the reductive elimination of aromatic nitriles. vanderbilt.edu However, for other types of couplings, such as C-N or C-O bond formation, electron-withdrawing groups on the palladium-bound aryl group can lead to faster reductive elimination. The steric bulk of the ligands and the aryl groups also plays a significant role, with increased steric hindrance sometimes promoting the reaction. researchgate.netlibretexts.org

The stereochemical outcome of the reaction is determined in this step. Since the groups are eliminated from a cis-position, the stereochemistry of the reactants is generally retained in the product.

Unraveling the Regioselectivity and Kinetics of Aromatic Substitution Reactions

Beyond metal-catalyzed couplings, the substituted benzene (B151609) ring of this compound is also subject to aromatic substitution reactions, both electrophilic and nucleophilic. The existing substituents play a crucial role in determining the rate and regioselectivity of these transformations.

Electrophilic Aromatic Substitution: Influence of Halogen and Ethyl Substituents on Directing Effects

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are dictated by the electronic effects of the substituents already present. masterorganicchemistry.com Substituents are classified as either activating or deactivating, and as ortho, para-directing or meta-directing.

In this compound, we have three substituents to consider:

Ethyl (-CH₂CH₃): An alkyl group, which is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation. masterorganicchemistry.com

Bromo (-Br) and Fluoro (-F): Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) when the attack is at the ortho or para positions. masterorganicchemistry.com

The directing effects of the substituents are antagonistic. The ethyl group directs to positions 2, 4, and 6. The bromo group directs to positions 2 and 6. The fluoro group directs to positions 4 and 6. The most likely positions for electrophilic attack are those activated by the most powerful directing group and where steric hindrance is minimized. libretexts.org Since the ethyl group is the only activating group, it will have a significant influence. All three substituents direct to position 6, and two direct to position 2 and position 4. Therefore, a mixture of products is expected, with substitution likely favored at positions 2, 4, and 6. The precise product distribution would depend on the specific electrophile and reaction conditions, with sterics potentially disfavoring the more hindered position 2.

Table 2: Directing Effects of Substituents in this compound for EAS

SubstituentPositionElectronic EffectDirecting EffectFavored Positions for Attack
BromoC1Inductive: Withdrawing (-I)Resonance: Donating (+M)Deactivating, ortho, para-director2, 6
EthylC3Inductive: Donating (+I)Activating, ortho, para-director2, 4, 6
FluoroC5Inductive: Withdrawing (-I)Resonance: Donating (+M)Deactivating, ortho, para-director4, 6

Nucleophilic Aromatic Substitution: Activation and Reactivity of the Aryl Bromide

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group (like bromide) by a strong nucleophile. This reaction is generally less common than EAS and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. youtube.comnih.gov These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

In this compound, the bromine at C1 is the most likely leaving group. The substituents relative to the bromine are an ethyl group at the meta position and a fluorine atom at the other meta position.

Fluoro (-F): This is an electron-withdrawing group.

Ethyl (-CH₃CH₃): This is an electron-donating group.

Crucially, there are no strong electron-withdrawing groups ortho or para to the bromine atom. The fluorine atom is only in a meta position, where its ability to stabilize the negative charge of the Meisenheimer complex through resonance is negligible. nih.gov Therefore, the C-Br bond in this compound is not significantly activated towards traditional SNAr reactions.

However, an interesting aspect of SNAr on haloarenes is the "element effect." In contrast to Sₙ1/Sₙ2 reactions, the rate-determining step in SNAr is often the initial attack of the nucleophile, not the departure of the leaving group. Consequently, fluorine, being the most electronegative halogen, can make the carbon it is attached to highly electrophilic, sometimes leading to it being a better leaving group than bromine or iodine in this specific context. While the C-Br bond is generally weaker and a better leaving group, under certain conditions, competition between the displacement of bromide and fluoride could be observed, although SNAr at either position would likely require harsh conditions due to the lack of ortho/para activation.

Photochemical Reaction Pathways of Halogenated Aromatics

The interaction of light with halogenated aromatic compounds such as this compound can initiate a cascade of chemical events. Understanding these photochemical pathways is crucial for predicting the environmental fate of such compounds and for designing novel synthetic methodologies.

Photodissociation Mechanisms of Aryl Halides

The photodissociation of aryl halides is a fundamental process in organic photochemistry. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state. For aryl bromides, the generally accepted mechanism involves initial excitation to a ππ* singlet state, which is delocalized on the aromatic ring. This is followed by an intersystem crossing to a repulsive triplet state (n,σ*) that is localized on the carbon-bromine (C-Br) bond. This crossing leads to the cleavage of the C-Br bond, generating an aryl radical and a bromine atom.

The efficiency and dynamics of this process are influenced by several factors, including the excitation wavelength and the nature and position of substituents on the aromatic ring. For instance, studies on bromo-3-fluorobenzene, a compound structurally similar to this compound, have provided valuable insights. rsc.orgnih.govmasterorganicchemistry.com Experimental and theoretical investigations on bromo-3-fluorobenzene have shown that photodissociation can be initiated by UV light in the 255-265 nm range, proceeding through the S₀ → ¹ππ* → ¹πσ* pathway. rsc.orgnih.gov The presence of the fluorine atom can influence the potential energy surfaces and the dynamics of the dissociation process. masterorganicchemistry.com

Application of Photoredox Catalysis for C-Br Bond Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes. In the context of aryl bromides like this compound, photoredox catalysis can be employed to achieve C-Br bond transformations.

The general mechanism involves the excitation of a photocatalyst (PC) to its excited state (PC*). This excited state can then engage in either an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited photocatalyst is quenched by a sacrificial electron donor, generating a potent reductant that can then reduce the aryl bromide. This reduction leads to the formation of a radical anion, which subsequently fragments to produce an aryl radical and a bromide anion. This aryl radical is a versatile intermediate that can participate in a variety of bond-forming reactions.

Alternatively, in an oxidative quenching cycle, the excited photocatalyst can directly oxidize the aryl bromide, although this is less common for aryl bromides compared to more easily reduced substrates. More frequently, the excited photocatalyst is quenched by a substrate, and the resulting radical ion pair undergoes further reactions.

While specific applications of photoredox catalysis to this compound are not extensively documented, the principles of this technology are broadly applicable. For instance, the generated 3-ethyl-5-fluorophenyl radical could be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds. The efficiency of such processes would depend on the choice of photocatalyst, solvent, and reaction partners.

Kinetic Analysis of Specific Reaction Pathways involving this compound

A quantitative understanding of the rates of reaction is essential for optimizing reaction conditions and for elucidating reaction mechanisms. The kinetic analysis of reactions involving this compound can provide valuable data on activation energies, rate constants, and the influence of reaction parameters.

Unfortunately, specific experimental kinetic data for reactions of this compound are scarce in the published literature. However, we can infer potential kinetic behavior by examining studies on related compounds and reaction types.

For radical reactions , the kinetics are governed by the rates of radical generation and subsequent propagation steps. Theoretical studies on the reactivity of phenyl radicals towards various substrates have shown that polar effects play a key role. scielo.br For instance, phenyl radicals with electron-withdrawing groups have been shown to react faster with enol acetates. scielo.br In the case of the 3-ethyl-5-fluorophenyl radical, the electronic effects of both the ethyl and fluoro substituents would influence its reactivity.

To provide a more concrete, albeit hypothetical, kinetic analysis, we can consider a potential reaction and the parameters that would need to be determined. For the photodissociation of this compound, key kinetic parameters would include the quantum yield of dissociation (Φ), the rate constant for intersystem crossing (kisc), and the rate constant for C-Br bond cleavage from the triplet state (kdiss). These parameters could be investigated using techniques like transient absorption spectroscopy. nih.govberkeley.edu

Below is an interactive data table presenting hypothetical kinetic data for the photodissociation of this compound, based on typical values for similar aryl bromides. This serves to illustrate the type of data that would be sought in a kinetic study.

ParameterValueUnits
Quantum Yield (Φ)0.3-
Intersystem Crossing Rate Constant (kisc)5 x 1010s-1
Dissociation Rate Constant (kdiss)1 x 109s-1
Activation Energy (Ea) for Dissociation5kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes only.

Further experimental and computational studies are necessary to determine the precise kinetic parameters for the various transformations of this compound. Such research would provide a more complete understanding of its chemical behavior and enable its more effective use in synthetic applications.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 Ethyl 5 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost, making it suitable for the analysis of substituted benzene (B151609) derivatives like 1-Bromo-3-ethyl-5-fluorobenzene.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this molecule, a key aspect of its structure is the orientation of the ethyl group relative to the benzene ring.

The rotation of the ethyl group around the C-C bond connecting it to the benzene ring gives rise to different conformers. The two primary conformers are the perpendicular and bisecting forms. In the perpendicular conformer, the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring. In the bisecting conformer, this bond lies in the plane of the ring.

Computational studies on similar molecules, such as ethylbenzene (B125841), have shown that the perpendicular conformer is generally the most stable, with a lower energy state compared to the bisecting conformer. nih.gov The energy barrier for rotation between these conformers is typically small. For this compound, the presence of the bromine and fluorine atoms can influence the precise rotational barrier and the relative energies of the conformers due to steric and electronic effects.

Table 1: Illustrative Conformational Energy Analysis of an Ethylbenzene Derivative

ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Perpendicular0.00\multirow{2}{*}{~1.5 - 2.0}
Bisecting~0.6 - 0.8

Note: This table provides illustrative data based on typical findings for ethylbenzene derivatives. The exact values for this compound would require specific calculations.

Vibrational Frequency Calculations and Comparison with Experimental Spectroscopic Data

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the harmonic oscillator approximation and provide a set of normal modes, each with a corresponding vibrational frequency.

The calculated frequencies are systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method. These scaled theoretical spectra can then be compared with experimental FT-IR and FT-Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C-C ring vibrations, and vibrations involving the carbon-halogen bonds. researchgate.netrsc.org

Table 2: Illustrative Vibrational Frequencies for a Substituted Benzene

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch315030243020
Aliphatic C-H Stretch301028902888
C=C Ring Stretch162515601555
C-F Stretch128012291225
C-Br Stretch680653650

Note: This table is a representative example for a substituted benzene and does not reflect the actual spectral data for this compound.

Electronic Structure Analysis: Molecular Orbitals and Energy Levels

The electronic structure of this compound can be described by its molecular orbitals (MOs) and their corresponding energy levels. DFT calculations provide a detailed picture of the distribution of electron density within the molecule. The substituents (bromo, ethyl, and fluoro) have distinct effects on the electronic properties of the benzene ring.

Ab Initio Quantum Chemical Calculations for Molecular Properties and Reactivity

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, can also be employed to study this compound. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties and reactivity.

These calculations can be used to determine a range of properties, including dipole moment, polarizability, and ionization potential. The reactivity of the molecule, particularly in electrophilic aromatic substitution reactions, can be assessed by calculating the electron density at different positions on the aromatic ring. The positions with higher electron density are more susceptible to attack by electrophiles. The directing effects of the substituents can thus be theoretically predicted and explained. researchgate.net

Advanced Computational Analyses

More advanced computational techniques can offer deeper insights into the chemical behavior of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, offering insights into its electrostatic interactions and reactivity. The MEP map is a color-coded diagram overlaid on the molecule's electron density surface. Regions of negative potential, indicative of electron-rich areas and susceptibility to electrophilic attack, are typically colored red. Conversely, blue areas signify positive potential, highlighting electron-poor regions prone to nucleophilic attack. Green and yellow denote areas of intermediate or near-neutral potential.

For this compound, a theoretical MEP analysis would reveal a complex interplay of the electronic effects of its substituents on the benzene ring. The highly electronegative fluorine and bromine atoms are expected to create regions of positive electrostatic potential (blue) around them, making them potential sites for nucleophilic interaction. The fluorine atom, being more electronegative, would exhibit a more intensely positive region. In contrast, the electron-donating nature of the ethyl group, coupled with the inherent electron richness of the aromatic π-system, would result in areas of negative electrostatic potential (red to yellow) on the benzene ring itself. These negative regions are the most likely sites for attack by electrophiles. The bromine atom may also feature a region of positive potential on its axial tip, known as a sigma-hole, which can engage in halogen bonding.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Aromatic Ring FaceNegative (Electron-Rich)Primary site for electrophilic attack
Around Fluorine AtomStrongly Positive (Electron-Poor)Site for nucleophilic interaction
Around Bromine AtomPositive (Electron-Poor)Site for nucleophilic interaction/halogen bonding
Ethyl GroupNear-NeutralLow electrostatic reactivity

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intramolecular Bonding

Natural Bond Orbital (NBO) analysis offers a detailed, quantitative description of the electron density distribution in terms of localized chemical bonds and lone pairs. nih.gov This method allows for the calculation of natural atomic charges, the determination of atomic orbital hybridization, and the quantification of stabilizing intramolecular interactions, such as hyperconjugation.

Table 2: Illustrative Natural Bond Orbital (NBO) Data for Substituted Benzenes (Note: Data for analogous compounds are used for illustrative purposes due to the lack of specific published data for this compound.)

Atom/InteractionParameterTypical Value RangeSignificance
Natural Charge on FCharge (e)-0.4 to -0.6High electronegativity
Natural Charge on BrCharge (e)-0.1 to -0.3Moderate electronegativity
Natural Charge on C-FCharge (e)+0.4 to +0.6Polarization of C-F bond
LP(F) -> π(C-C)Stabilization Energy (kcal/mol)2 to 5Resonance donation from Fluorine
LP(Br) -> π(C-C)Stabilization Energy (kcal/mol)1 to 3Resonance donation from Bromine

Modeling of Solvent Effects on Reaction Energetics and Mechanisms

The surrounding solvent medium can profoundly impact the energetics and pathways of chemical reactions. Computational methods, particularly continuum solvation models like the Polarizable Continuum Model (PCM), are employed to simulate these effects. rsc.org These models approximate the solvent as a continuous dielectric medium that interacts with the solute molecule.

For this compound, a polar molecule, its behavior is expected to vary significantly between polar and nonpolar solvents. In a polar solvent, the molecule's dipole moment is anticipated to increase as the solvent stabilizes the inherent charge separation. This stabilization extends to reaction pathways. For reactions involving polar transition states or charged intermediates, a polar solvent would lower the activation energy, thereby accelerating the reaction rate. For instance, a nucleophilic aromatic substitution reaction involving this compound would likely proceed faster in a polar aprotic solvent. The choice of solvent can, in some cases, even alter the preferred reaction mechanism.

Table 3: Predicted Solvent Effects on this compound

PropertyIn a Nonpolar Solvent (e.g., Toluene)In a Polar Solvent (e.g., Acetone)
Dipole MomentLower magnitudeHigher magnitude
Solvation EnergyLess negative (less stabilized)More negative (more stabilized)
Rate of Polar ReactionsSlowerFaster

Prediction of Global Reactivity Parameters (e.g., Hardness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the intrinsic reactivity of a molecule through global reactivity parameters. rsc.org These descriptors offer a general overview of a molecule's chemical behavior.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile, or electron acceptor. It is a function of the chemical potential and hardness. A higher electrophilicity index points to a more potent electrophile.

For this compound, the electron-withdrawing halogen substituents are expected to lower the HOMO and LUMO energy levels, while the electron-donating ethyl group will have the opposite effect. The combination of these influences will result in a moderate HOMO-LUMO gap. The presence of the halogens, particularly fluorine, is expected to render the molecule significantly more electrophilic than simpler alkylbenzenes.

Table 4: Comparative Global Reactivity Parameters (Illustrative Values) (Note: Values are for conceptual illustration and comparison.)

CompoundChemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)Predicted Reactivity Profile
Ethylbenzene~3.5~0.8Nucleophilic (weak)
1,3-Dihalobenzene (generic)~3.2~1.5Electrophilic
This compound ~3.3 ~1.8 Moderately reactive electrophile

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor Role in the Synthesis of Complex Organic Molecules

The distinct electronic and steric properties of 1-bromo-3-ethyl-5-fluorobenzene make it an important starting material for creating intricate molecular architectures. The bromine atom provides a handle for introducing molecular complexity through a variety of cross-coupling reactions, while the fluoro and ethyl substituents offer a means to fine-tune the physical and biological properties of the target molecules.

Substituted bromofluorobenzenes are crucial intermediates in the production of a wide range of pharmaceuticals and agrochemicals. guidechem.comhopemaxchem.com The presence of both bromine and fluorine on the benzene (B151609) ring allows for the synthesis of molecules with enhanced biological activities and favorable pharmacokinetic profiles. hopemaxchem.com The bromine atom serves as a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the core structures of many active pharmaceutical ingredients (APIs). beilstein-journals.orgmdpi.com

For instance, bromofluorobenzene derivatives are employed in the synthesis of anticancer, anti-inflammatory, and central nervous system drugs. hopemaxchem.com The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins. Research has demonstrated the use of related bromo-fluoroaromatic compounds in creating inhibitors for enzymes like Pim kinase (for cancer chemotherapy) and glucokinase activators for treating diabetes. guidechem.com Similarly, in the agrochemical industry, these intermediates are key to synthesizing potent herbicides and pesticides. hopemaxchem.com

The general synthetic utility of compounds like this compound is often realized through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are foundational in modern drug discovery. nih.govberkeley.edu

Table 1: Examples of Bioactive Scaffolds Derived from Bromofluorobenzene Intermediates

Target Scaffold ClassTherapeutic/Agrochemical AreaSynthetic Utility of BromofluorobenzeneRepresentative Reactions
Thieno[3,2-d]pyrimidin-4-onesCancer (Pim Kinase Inhibitors)Building block for the core heterocyclic system.Suzuki or Stille Coupling
Substituted ImidazolesDiabetes (Glucokinase Activators)Precursor for the substituted phenyl moiety.Negishi or Suzuki Coupling
QuinolinesAntiviral (HIV Inhibitors)Introduction of the fluorinated phenyl group.Buchwald-Hartwig Amination
Phenyl-substituted herbicidesAgricultureCore structure for active compounds.Heck or Suzuki Coupling

Polysubstituted benzenes are fundamental scaffolds for the construction of a wide variety of heterocyclic compounds. fiveable.menih.gov The strategic placement of substituents on the benzene ring in this compound allows it to be a precursor for complex, fused heterocyclic systems.

One powerful method involves benzyne-mediated cyclization. In this approach, treatment of a functionalized aryl halide can generate a highly reactive benzyne (B1209423) intermediate, which then undergoes intramolecular cyclization with a tethered nucleophile to form a new heterocyclic ring fused to the benzene core. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of polysubstituted indolines, indoles, and carbazoles. nih.gov The ethyl and fluoro groups on the starting material would remain on the benzene portion of the final heterocycle, influencing its properties.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing a diverse range of heterocycles. For example, 5-bromo-1,2,3-triazine (B172147) has been shown to undergo efficient Suzuki coupling with various boronic acids to produce aryl-substituted triazines, which can be further transformed into pyrimidines and pyridines. uzh.ch The C-Br bond in this compound is similarly suited for such transformations, enabling the direct attachment of the 3-ethyl-5-fluorophenyl moiety to a wide array of heterocyclic cores.

Contribution to Novel Polymer and Advanced Material Development

The unique combination of reactive and modulating functional groups on this compound makes it a valuable monomer and precursor in the field of materials science. It can be incorporated into polymers to create materials with tailored thermal, mechanical, and electronic properties.

Functional monomers are the essential building blocks for creating advanced polymers with specific capabilities. rsc.orgrsc.orgbohrium.com Aryl bromides, such as this compound, can be used in polycondensation reactions to synthesize high-performance polymers. For example, bromo-substituted monomers can undergo polymerization reactions like Suzuki or Ullmann coupling to form the polymer backbone.

A key application is in post-polymerization functionalization. A bromo-substituted polymer can be synthesized first, and then the bromine atoms along the polymer chain can be converted into other functional groups. mdpi.com For instance, a poly(ether) synthesized using a dibromo-difluoro-benzene derivative was later functionalized via an Ullmann coupling reaction to convert the C-Br bonds into C-N bonds, thereby introducing amine functionalities. This post-functionalization strategy allows for the precise introduction of desired chemical properties onto a pre-existing polymer backbone. mdpi.com The ethyl group on this compound can enhance the solubility of the resulting polymers, making them easier to process, while the fluorine atom can impart desirable properties such as thermal stability and chemical resistance. hopemaxchem.com

Table 2: Polymerization Strategies Involving Bromo-Aromatic Monomers

Polymerization/ModificationMonomer/Precursor TypeResulting Polymer ClassKey Features
PolycondensationDi-bromo aromatic compoundsPoly(arylene)s, Poly(ether)sFormation of rigid polymer backbones.
Post-Polymerization AminationBromo-functionalized polymerFunctionalized Poly(arylene ether)sIntroduction of new functionalities (e.g., amines) via Ullmann coupling. mdpi.com
Radical Ring-Opening PolymerizationCyclic monomers containing cleavable bondsDegradable vinyl-based copolymersIntroduction of degradability into otherwise stable polymer backbones. nih.gov
Polycondensation of AB and AB2 monomersFluoroaryl and alkyl bromide AB comonomersHighly branched perfluorinated polyethersCreation of polymers with complex, branched architectures. researchgate.net

Fluorinated organic materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.netfrontiersin.org The incorporation of fluorine atoms into conjugated molecules and polymers can profoundly influence their electronic properties. rsc.org

Specifically, the high electronegativity of fluorine tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. rsc.org This can facilitate electron injection and improve the material's resistance to oxidative degradation, leading to more stable and efficient devices. Furthermore, non-covalent interactions involving fluorine, such as C–H···F interactions, can influence the solid-state packing of the molecules, which is critical for efficient charge transport. rsc.org

This compound can be used as a building block to synthesize larger conjugated systems for these applications. Through reactions like Suzuki or Stille coupling, the 3-ethyl-5-fluorophenyl unit can be incorporated into oligomers or polymers designed for use as semiconductors or light-emitting materials. rsc.org For example, Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene (B84608) with various arylboronic acids has been used to create a series of 1,3,5-trisubstituted benzene derivatives that are effective molecular glassformers with applications in stable amorphous films for electronic devices. rsc.org

Development of Catalytic Systems and Ligand Precursors from this compound Derivatives

In modern catalysis, particularly palladium-catalyzed cross-coupling reactions, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, stability, and selectivity. nih.gov Functionalized aryl bromides are key precursors for the synthesis of a wide variety of sophisticated ligands, especially phosphine-based ligands. nih.govacs.org

Derivatives of this compound can be converted into organolithium or Grignard reagents, which can then react with chlorophosphines (e.g., PCl₃, R'PCl₂, R'₂PCl) to generate arylphosphine ligands. The electronic and steric properties of the resulting ligand, which are dictated by the substituents on the aromatic ring, directly impact the performance of the final catalyst. The electron-withdrawing fluorine atom and the sterically influencing ethyl group on the this compound scaffold would allow for the fine-tuning of the electronic and steric properties of the resulting phosphine (B1218219) ligand.

For example, the development of highly effective ligands like RuPhos and BrettPhos, which are based on biaryl phosphine structures, has enabled the coupling of a very broad range of amines with aryl halides, including challenging substrates. nih.gov Similarly, the KPhos ligand, based on a dialkyl biheteroaryl phosphine, has been developed to facilitate the amination of aryl halides using aqueous ammonia, a notoriously difficult transformation. organic-chemistry.org The synthesis of these advanced ligands often starts from functionalized aryl bromides, highlighting the importance of precursors like this compound in the advancement of catalytic science.

Utilization in Mechanistic Organic Chemistry Studies as a Model Substrate

The strategic placement of substituents on an aromatic ring provides a powerful tool for elucidating reaction mechanisms. The compound this compound, with its distinct electronic and steric profile, serves as an exemplary model substrate in mechanistic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a weakly electron-donating ethyl group, and a strongly electron-withdrawing fluorine atom in a meta-relationship, allows for the systematic investigation of various reaction parameters.

In the realm of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic nature of the substituents on the aryl halide substrate significantly influences the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle. The fluorine atom at the 5-position, with its strong negative inductive effect (-I), renders the aromatic ring electron-deficient. This electronic perturbation can accelerate the rate-determining oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. Conversely, the ethyl group at the 3-position exerts a weak positive inductive effect (+I), which can subtly modulate the electron density of the ring.

Furthermore, this substrate is valuable in studying the mechanism of nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strongly electron-withdrawing fluorine atom in this compound activates the ring towards nucleophilic attack and can stabilize the resulting negative charge in the intermediate. masterorganicchemistry.comlibretexts.orgstackexchange.com The fluorine atom itself can act as a leaving group in some SNAr reactions, a phenomenon that is highly dependent on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com The interplay between the activating effect of the fluorine and the deactivating (or weakly activating) nature of the ethyl group provides a nuanced system for probing the factors that govern the regioselectivity and kinetics of SNAr reactions. libretexts.org

The steric hindrance provided by the ethyl group, although modest, can also be a significant factor in mechanistic studies. It can influence the approach of bulky nucleophiles or the coordination of large phosphine ligands in palladium catalysis, thereby providing insights into the steric sensitivity of a given transformation. By systematically varying the size of the nucleophile or ligand, the steric impact of the ethyl group can be quantified.

Detailed kinetic studies, including the determination of reaction orders and activation parameters, using this compound as a substrate can provide a wealth of information. For instance, Hammett plots constructed from the reaction rates of a series of related substrates can reveal the electronic nature of the transition state. Computational studies, such as Density Functional Theory (DFT) calculations, can complement these experimental findings by providing detailed energetic profiles of the reaction pathway and visualizing the structures of key intermediates and transition states. elsevierpure.com

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